

Application Notes: Terbufos-Sulfoxide as a Biomarker of Terbufos Exposure

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Compound of Interest

Compound Name: Terbufos-sulfoxide

Cat. No.: B076248

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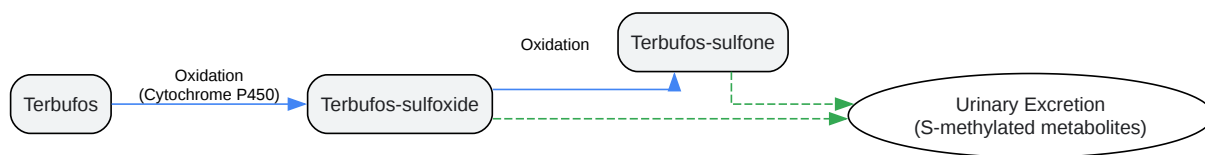
Introduction

Terbufos is a systemic organophosphate insecticide and nematicide used to control a variety of agricultural pests.[1][2] Due to its high acute toxicity, monitoring exposure to terbufos in humans and the environment is critical.[3][4][5] Terbufos itself is rapidly metabolized in the body and the environment. Therefore, its primary oxidative metabolites, **terbufos-sulfoxide** and terbufos-sulfone, serve as crucial biomarkers for assessing exposure.[1][6][7] These metabolites are also of toxicological concern, exhibiting toxicity comparable to the parent compound.[1][8][9] This document provides detailed protocols and data for the use of **terbufos-sulfoxide** as a biomarker of terbufos exposure.

Metabolic Pathway and Toxicological Profile

Upon entering the body, terbufos undergoes metabolic activation through oxidation, primarily mediated by cytochrome P450 enzymes.[8] This process converts terbufos to **terbufos-sulfoxide** and subsequently to terbufos-sulfone.[6][8] These metabolites, along with the oxygen analog (oxon) and its sulfoxide and sulfone derivatives, are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function.[5][8] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, and in severe cases, respiratory failure and death.[8]

The metabolic conversion of terbufos to its sulfoxide and sulfone is a key consideration in exposure assessment. The major metabolites found in urine are S-methylated derivatives.^[10]



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Metabolic pathway of Terbufos to **Terbufos-sulfoxide** and Terbufos-sulfone.

Quantitative Data

The following tables summarize key quantitative data related to the toxicity of terbufos and its metabolites, as well as analytical detection limits.

Table 1: Acute Toxicity Data

Compound	Organism	Exposure Duration	Endpoint	Value (µg/L)	Reference
Terbufos	Ceriodaphnia cf dubia	96 hours	EC50	0.08	^[11]
Terbufos-sulfoxide	Ceriodaphnia cf dubia	96 hours	EC50	0.36	^[11]
Terbufos-sulfone	Ceriodaphnia cf dubia	96 hours	EC50	0.19	^[11]

Table 2: Analytical Method Detection Limits

Analyte	Matrix	Analytical Method	Detection Limit	Reference
Terbufos	Soil	GC/FPD	0.05 ppm	[12]
Terbufos-sulfoxide	Soil	GC/FPD	0.05 ppm	[12]
Terbufos-sulfone	Soil	GC/FPD	0.05 ppm	[12]
Terbufos	Water	EPA Method 527	26.00 ng/L	[7]

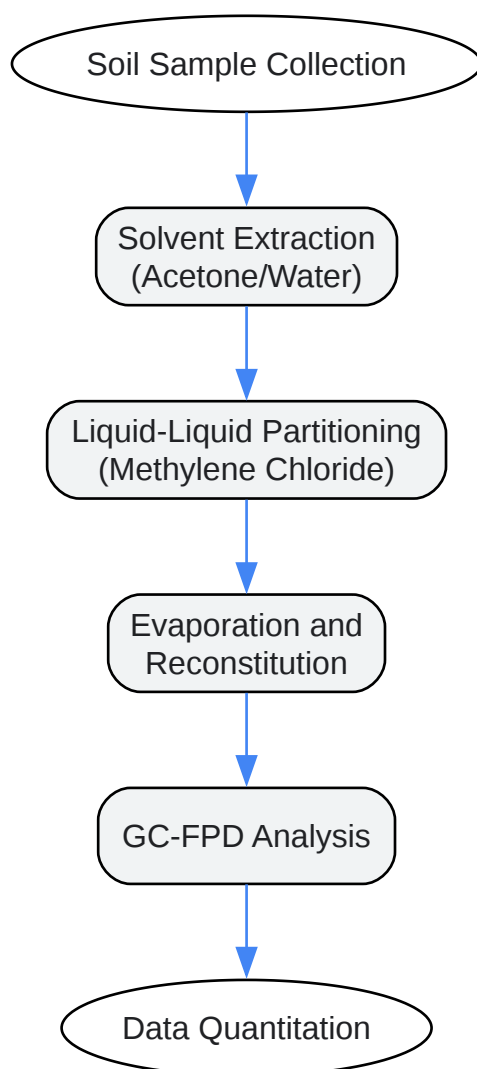
Experimental Protocols

Protocol 1: Analysis of Terbufos and its Metabolites in Soil

This protocol is based on gas chromatography with a flame photometric detector (GC-FPD) for the separate determination of terbufos, **terbufos-sulfoxide**, and terbufos-sulfone in soil samples.[12]

1. Sample Extraction: a. Weigh 100g of a soil subsample into a narrow-mouth jar. b. Add 400 mL of 10% water in acetone and cap the jar. c. Shake for 60 minutes on a horizontal shaker at high speed. d. Filter the extract using a Buchner funnel with two glass-fiber filter papers under vacuum into a filter flask. e. Wash the extraction bottle and soil with 90 mL of the extraction solvent. f. Transfer the filtrate to a graduated cylinder, dilute to 500 mL with the extraction solvent, and mix thoroughly.
2. Liquid-Liquid Partitioning: a. Transfer a 250 mL aliquot of the filtrate into a 1,000 mL separatory funnel. b. Add 300 mL of water and 20 mL of 23% sodium chloride solution. c. Add 100 mL of methylene chloride and shake vigorously for 45 seconds. d. Allow the layers to separate and drain the lower methylene chloride layer through a funnel containing anhydrous sodium sulfate into a collection flask.
3. Sample Concentration: a. Evaporate the methylene chloride extract to dryness using a rotary evaporator. b. Dissolve the residue in a known volume (e.g., 5 mL) of acetone for GC analysis.
4. Gas Chromatography (GC) Analysis:

- Instrument: Gas chromatograph equipped with a Flame Photometric Detector (FPD) in phosphorus mode.
- Column: Appropriate capillary column for pesticide analysis (e.g., DB-5 or equivalent).
- Temperature Program: Inject at 125°C, then ramp the temperature at 4°C/min to 170°C and hold for 10 minutes.
- Carrier Gas: Helium or Nitrogen.
- Injection Volume: 1-2 µL.
- Quantitation: Compare the peak heights or areas of the analytes in the sample to those of external standards of known concentrations.



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Workflow for the analysis of Terbufos and its metabolites in soil.

Protocol 2: General Approach for Biological Sample Analysis (Urine/Blood)

The detection of terbufos and its metabolites in biological matrices like urine and blood typically involves gas chromatography/mass spectrometry (GC/MS).[8]

1. Sample Preparation: a. Hydrolysis (for conjugated metabolites): Urine samples may require enzymatic hydrolysis to release conjugated metabolites. b. Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analytes from the biological matrix. Common LLE solvents include hexane or a mixture of hexane and ethyl acetate. SPE cartridges (e.g., C18) can also be employed for cleanup and concentration. c. Derivatization (optional): In some cases, derivatization may be necessary to improve the volatility and thermal stability of the analytes for GC analysis.

2. GC/MS Analysis:

- Instrument: Gas chromatograph coupled to a mass spectrometer (GC/MS).
- Ionization Mode: Electron Impact (EI) is commonly used.
- Mass Analyzer: Quadrupole or ion trap.
- Data Acquisition: Full scan mode for initial identification and selected ion monitoring (SIM) for enhanced sensitivity and quantitation.
- Identification: Based on retention time and comparison of the mass spectrum with that of a certified reference standard.
- Quantitation: An internal standard is typically used to correct for variations in extraction efficiency and instrument response.

Biomarker Interpretation

The presence of **terbufos-sulfoxide** in biological samples is a clear indicator of exposure to terbufos. Quantitative analysis can provide an estimate of the extent of exposure. It is important to note that the levels of metabolites alone may not directly correlate with the severity of health effects but are valuable for confirming exposure and in epidemiological studies.[8] In cases of acute poisoning, measurement of blood cholinesterase activity is a critical biomarker of effect and can be correlated with clinical signs.[2][3]

Conclusion

Terbufos-sulfoxide is a reliable and specific biomarker for assessing exposure to the highly toxic insecticide terbufos. The analytical methods, primarily based on chromatography coupled with mass spectrometry, offer the sensitivity and specificity required for detection in both environmental and biological samples. The protocols and data presented in these application notes provide a foundation for researchers and scientists to monitor terbufos exposure and contribute to the safety assessment of this pesticide.

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